甲硫氨酸脑啡肽酰胺

描述

Met-enkephalinamide is a pentapeptide involved in regulating nociception (pain sensation) in the body . It is an endogenous ligand that binds to the body’s opioid receptors . The main functions of Met-enkephalinamide concern analgesia, stress response regulation, and peristalsis modulation .

Synthesis Analysis

Met-enkephalinamide can be synthesized using a method for the solid-phase peptide synthesis in water . This method involves the development of several types of water-soluble protected amino acids and their application to the solid-phase peptide synthesis in water .Molecular Structure Analysis

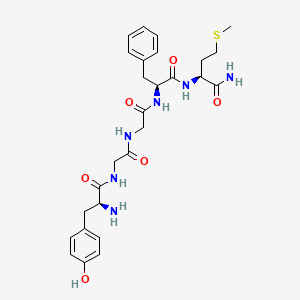

The molecular formula of Met-enkephalinamide is C27H36N6O6S . It has a molecular weight of 572.7 g/mol . The structure of Met-enkephalinamide includes a sequence of amino acids: Tyr-Gly-Gly-Phe-Met .Chemical Reactions Analysis

The chemical reactions of Met-enkephalinamide involve the solid-phase synthesis of enkephalin precursor chains followed by a Cu I-catalyzed azide-alkyne cycloaddition . This process aims to improve the in vivo analgesic efficacy .Physical And Chemical Properties Analysis

Met-enkephalinamide has a molecular weight of 572.7 g/mol . It has a molecular formula of C27H36N6O6S . The InChIKey of Met-enkephalinamide is HBDDEVHKKBWEQT-FKBYEOEOSA-N .科学研究应用

激素和代谢反应

对甲硫氨酸脑啡肽酰胺及其类似物的研究表明,它们具有显著的激素和代谢反应。一种脑啡肽类似物 DAMME 已被证明会影响多种激素的血清水平,包括催乳素、生长激素、促黄体生成素、促卵泡激素、皮质醇和促肾上腺皮质激素,以及代谢变化,例如血液甘油、乳酸、丙氨酸和葡萄糖水平的变化。这些作用表明脑啡肽可能通过阿片受体介导神经内分泌调节,强调了知觉、行为和激素调节之间潜在的联系 (Stubbs 等人,1978).

疼痛调节和认知功能

甲硫氨酸脑啡肽酰胺还因其对疼痛耐受性和认知功能的影响而被研究。研究发现,其给药可提高疼痛阈值,类似于传统镇痛药,而不会损害认知能力,表明其作为替代疼痛管理疗法的潜力 (Székely 等人,2006).

心血管调节

蛋氨酸脑啡肽 (Met5-ENK) 的心血管作用揭示了其在心血管调节中的作用。Met5-ENK 可以通过阿片受体诱导血压和心率的变化,突出了脑啡肽在心血管稳态中潜在的外周作用 (Giles 等人,1987).

肝细胞损伤标记物

在肝病方面,肝组织中甲硫氨酸脑啡肽的浓度与慢性病毒性 B 型和 C 型肝炎中的纤维化程度相关,这表明阿片样系统参与了肝病的发病机制,并可能作为评估肝纤维化的标记物 (Cieśla 等人,2006).

免疫系统相互作用

对甲硫氨酸脑啡肽与免疫系统相互作用的研究表明,它具有刺激白细胞介素 6 mRNA 表达和血清水平的能力,从而深入了解阿片肽对免疫细胞的调节作用及其在炎症反应中的潜在影响,例如在冠状动脉旁路移植中观察到的 (Zhong 等人,1998).

作用机制

Target of Action

Met-enkephalinamide primarily targets the µ (mu) and δ (delta) opioid receptors . These receptors are part of the opioid receptor system, which plays a crucial role in pain regulation, reward, and addictive behaviors.

Mode of Action

As an agonist of µ and δ opioid receptors, Met-enkephalinamide binds to these receptors and activates them . This activation leads to a series of intracellular events, resulting in analgesic effects. At low doses, Met-enkephalinamide causes immunostimulation, while at higher doses, it can lead to immunosuppression . Additionally, Met-enkephalinamide can inhibit the production of aldosterone, deoxycorticosterone, and corticosterone .

Pharmacokinetics

Met-enkephalinamide reaches a maximum concentration (Cmax) of 1266.14pg/mL, with a time to reach maximum concentration (Tmax) of 0.16h, and an area under the curve (AUC) of 360.64pg*h/mL . The half-life of Met-enkephalinamide is between 4.2 and 39 minutes . These properties indicate that Met-enkephalinamide is rapidly absorbed and eliminated, affecting its overall bioavailability.

Result of Action

The activation of opioid receptors by Met-enkephalinamide results in analgesic effects, providing relief from pain . Its immunomodulatory effects may also influence the body’s immune response, potentially reducing chromosomal aberrations in patients with multiple sclerosis .

未来方向

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N6O6S/c1-40-12-11-21(25(29)37)33-27(39)22(14-17-5-3-2-4-6-17)32-24(36)16-30-23(35)15-31-26(38)20(28)13-18-7-9-19(34)10-8-18/h2-10,20-22,34H,11-16,28H2,1H3,(H2,29,37)(H,30,35)(H,31,38)(H,32,36)(H,33,39)/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDDEVHKKBWEQT-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00975547 | |

| Record name | 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Met-enkephalinamide | |

CAS RN |

60117-17-1 | |

| Record name | Met-enkephalinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060117171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

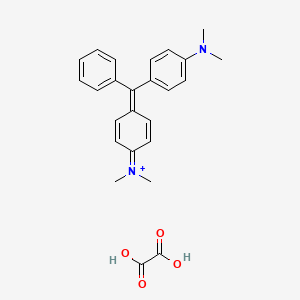

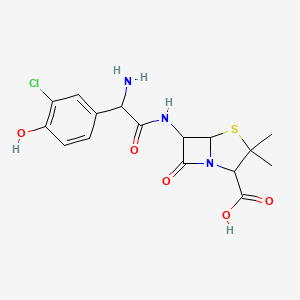

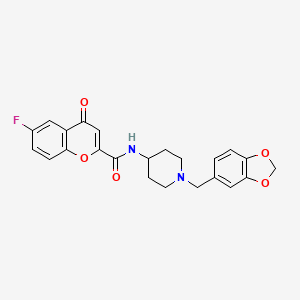

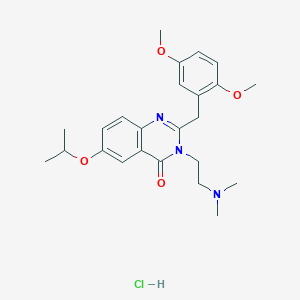

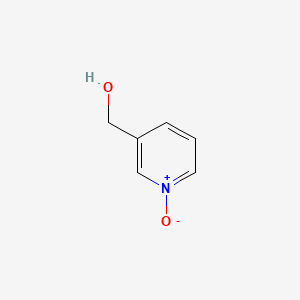

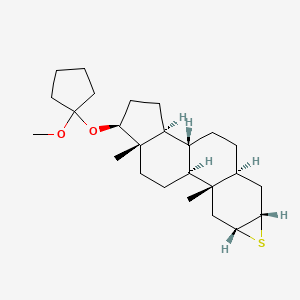

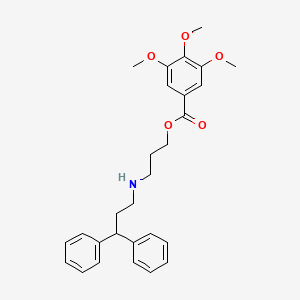

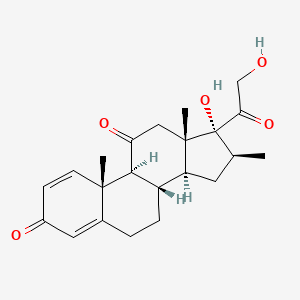

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。